

Phenyltriacetoxysilane chemical properties and specifications

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Compound of Interest

Compound Name: Phenyltriacetoxysilane

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Phenyltriacetoxysilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltriacetoxysilane (PTAS) is an organosilicon compound with the chemical formula $C_{12}H_{14}O_6Si$. It belongs to the family of acetoxysilanes, which are characterized by the presence of one or more acetoxy groups ($-OCOCH_3$) attached to a silicon atom. PTAS is a versatile chemical intermediate, primarily utilized as a crosslinking agent in silicone elastomer and sealant formulations. Its reactivity, driven by the hydrolysis of the acetoxy groups in the presence of moisture, leads to the formation of silanol intermediates and ultimately a stable siloxane network. This property also makes it a subject of interest in materials science and potentially in the pharmaceutical and biomedical fields for applications such as surface modification of biomaterials and controlled-release drug delivery systems. This guide provides a detailed overview of the chemical properties, specifications, and reactivity of **phenyltriacetoxysilane**.

Chemical Properties and Specifications

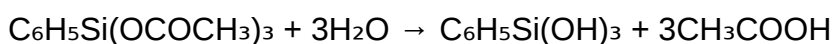
The key physical and chemical properties of **phenyltriacetoxysilane** are summarized in the table below, providing a comprehensive overview for researchers and professionals.

Property	Value
Chemical Name	Phenyltriacetoxysilane
Synonyms	Triacetoxo(phenyl)silane, Phenylsilanetriyl triacetate
CAS Number	18042-54-1
Molecular Formula	C ₁₂ H ₁₄ O ₆ Si
Molecular Weight	282.32 g/mol
Appearance	Colorless to yellowish liquid
Density	1.194 g/cm ³
Melting Point	34.5 °C
Boiling Point	158 °C @ 30 Torr
Flash Point	102 °C
Refractive Index	1.495
Solubility	Reacts with water. Soluble in many organic solvents.

Reactivity and Hydrolysis

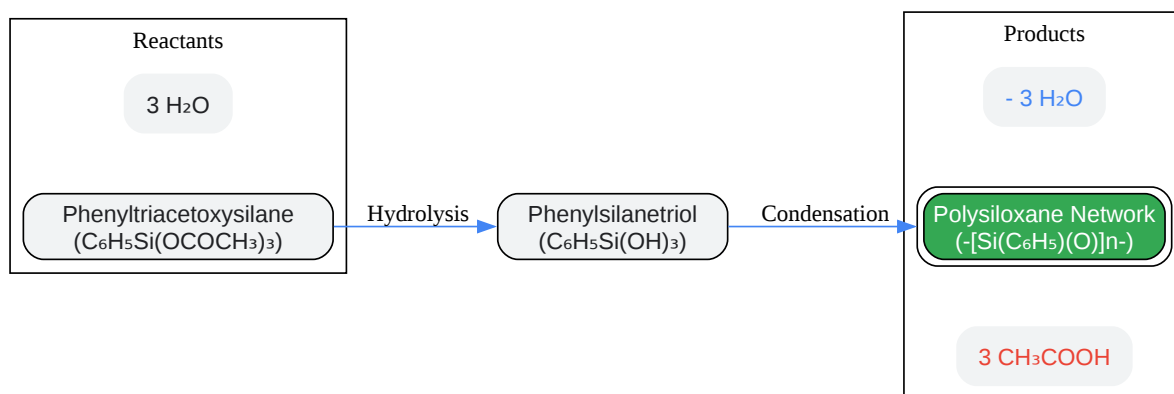
The primary mode of reactivity for **phenyltriacetoxysilane** is its hydrolysis in the presence of water. This reaction is the basis for its utility as a crosslinking agent. The hydrolysis proceeds in a stepwise manner, with the sequential replacement of the three acetoxy groups by hydroxyl groups, releasing acetic acid as a byproduct. The resulting phenylsilanetriol is a key intermediate.

The overall hydrolysis reaction can be represented as:



The phenylsilanetriol is generally unstable and readily undergoes self-condensation reactions, where silanol groups react with each other to form siloxane bonds (-Si-O-Si-), releasing water.

This condensation process leads to the formation of a highly crosslinked polysiloxane network. The rate of hydrolysis and condensation is influenced by factors such as moisture availability, temperature, and the presence of catalysts.



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Figure 1: Hydrolysis and condensation pathway of **Phenyltriacetoxysilane**.

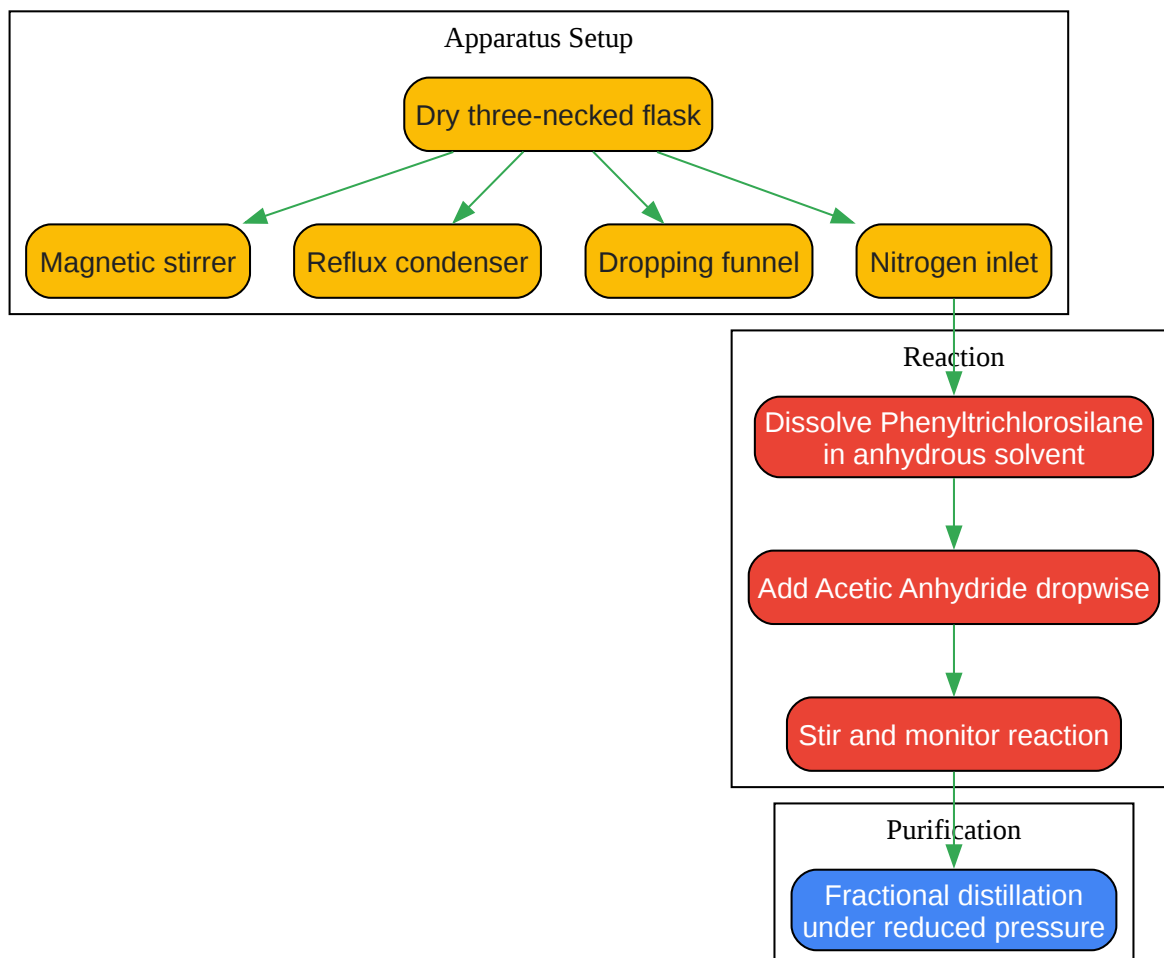
Experimental Protocols

Synthesis of Phenyltriacetoxysilane

A plausible laboratory-scale synthesis of **phenyltriacetoxysilane** involves the reaction of phenyltrichlorosilane with an acetylating agent, such as acetic anhydride or sodium acetate. The following is a generalized protocol:

- **Apparatus Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus must be thoroughly dried to prevent premature hydrolysis.
- **Reaction:** Phenyltrichlorosilane is dissolved in a suitable anhydrous solvent (e.g., toluene or dichloromethane) in the reaction flask under a nitrogen atmosphere.

- **Addition of Acetylating Agent:** Acetic anhydride is added dropwise to the stirred solution of phenyltrichlorosilane at a controlled temperature, typically room temperature or slightly below. The reaction is exothermic.
- **Reaction Completion and Work-up:** After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can be monitored by techniques like GC-MS.
- **Purification:** The resulting product is purified by fractional distillation under reduced pressure to obtain pure **phenyltriacetoxysilane**.



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Figure 2: General experimental workflow for the synthesis of **Phenyltriacetoxysilane**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectroscopy:** A sample of **phenyltriacetoxysilane** is dissolved in a deuterated solvent (e.g., CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal

standard. The spectrum is acquired on a high-resolution NMR spectrometer.

- Expected Chemical Shifts (δ , ppm):
 - ~7.3-7.8 ppm (multiplet, 5H): Protons of the phenyl group.
 - ~2.1 ppm (singlet, 9H): Protons of the three equivalent acetoxy methyl groups.
- ^{13}C NMR Spectroscopy: A proton-decoupled ^{13}C NMR spectrum is obtained from a concentrated solution of the sample in a deuterated solvent.
 - Expected Chemical Shifts (δ , ppm):
 - ~168-170 ppm: Carbonyl carbon of the acetoxy groups.
 - ~130-135 ppm: Aromatic carbons of the phenyl group.
 - ~20-22 ppm: Methyl carbons of the acetoxy groups.

Infrared (IR) Spectroscopy

A thin film of liquid **phenyltriacetoxysilane** is placed between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl_4) is prepared, and the IR spectrum is recorded.

- Expected Characteristic Absorption Bands (cm^{-1}):
 - ~3070-3050 cm^{-1} : C-H stretching of the aromatic ring.
 - ~2960-2850 cm^{-1} : C-H stretching of the methyl groups.
 - ~1770-1740 cm^{-1} : Strong C=O stretching of the acetoxy groups.
 - ~1600, 1485, 1430 cm^{-1} : C=C stretching of the aromatic ring.
 - ~1200-1180 cm^{-1} : C-O stretching of the acetoxy groups.
 - ~1020-1000 cm^{-1} : Si-O stretching.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a common technique for the analysis of volatile compounds like **phenyltriacetoxysilane**.

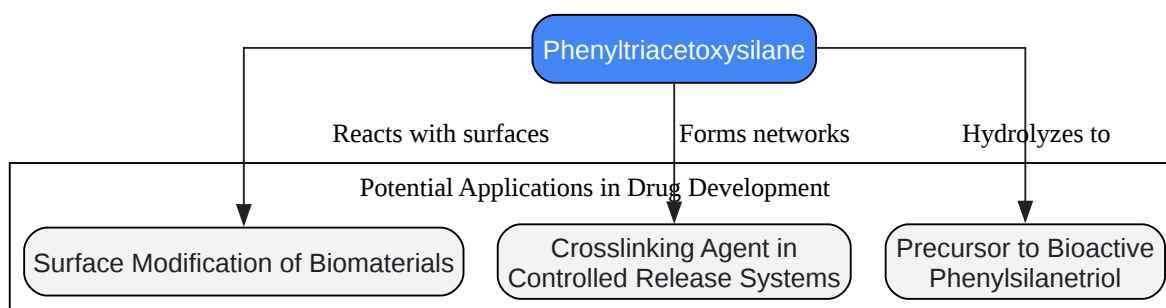
- Expected Fragmentation Pattern:
 - Molecular Ion (M^+): A peak corresponding to the molecular weight ($m/z = 282$) may be observed, though it might be of low intensity.
 - Major Fragments:
 - Loss of an acetoxy group ($-\text{OCOCH}_3$, 59 Da) to give a fragment at $m/z = 223$.
 - Loss of an acetyl group ($-\text{COCH}_3$, 43 Da) to give a fragment at $m/z = 239$.
 - A peak corresponding to the phenylsilyl cation ($\text{C}_6\text{H}_5\text{Si}^+$, $m/z = 105$).
 - A peak corresponding to the acetyl cation (CH_3CO^+ , $m/z = 43$), which is often a base peak.

Applications in Drug Development

While direct applications of **phenyltriacetoxysilane** in drug formulations are not extensively documented, its chemical properties suggest several potential areas of interest for researchers in drug development.

- Surface Modification of Biomaterials: The reactivity of **phenyltriacetoxysilane** allows for the surface modification of inorganic biomaterials (e.g., silica, titania) to introduce phenyl groups. [1][2] This can alter the surface hydrophobicity, potentially improving the biocompatibility of implants or influencing protein adsorption. [1][2]
- Crosslinking Agent in Drug Delivery Systems: **Phenyltriacetoxysilane** can act as a crosslinking agent in the formation of silicone-based hydrogels or matrices for controlled drug release. [3][4][5] The hydrolysis and condensation reactions would lead to the formation of a three-dimensional network that can encapsulate and release therapeutic agents in a sustained manner. [3][4][5][6]

- Precursor to Bioactive Silanetriols: The hydrolysis of **phenyltriacetoxysilane** yields phenylsilanetriol. Silanetriols are a class of compounds that have been investigated for their biological activities, including as enzyme inhibitors.[7] The ability to generate the silanetriol in situ could be a strategy in the design of prodrugs or targeted delivery systems.



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